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Introduction

Alarin is a 25-amino acid neuropeptide that belongs to the galanin family of peptides. It is
produced from the galanin-like peptide (GALP) gene through alternative splicing.[1][2][3] Alarin
is expressed in the central nervous system and various peripheral tissues and is implicated in a
range of physiological processes, including feeding behavior, energy homeostasis, glucose
metabolism, and reproduction.[4][5] Unlike other members of the galanin family, alarin's effects
are not mediated by the known galanin receptors, and its specific receptor remains to be
identified.[4] The creation of Alarin knockout mouse models is a critical step in elucidating its
physiological functions and its potential as a therapeutic target.

This document provides detailed application notes and protocols for the generation and
characterization of Alarin knockout mouse models.

Phenotypic Summary of Alarin Deficiency

Since Alarin is a splice variant of the GALP gene, a knockout of the GALP gene results in a
deficiency of both GALP and Alarin.[1][6] Studies on GALP knockout (KO) mice reveal a subtle
metabolic phenotype under standard conditions, which becomes more pronounced under
metabolic challenges.[6][7]

Metabolic Phenotype
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Under a standard chow diet, GALP KO mice are largely indistinguishable from their wild-type

(WT) littermates in terms of growth, body weight, and food and water consumption.[6][7]

However, when challenged with a high-fat diet, both male and female GALP KO mice gain

significantly less weight than WT controls, despite similar food intake.[6] Furthermore, male

GALP KO mice show reduced food consumption during refeeding after a fast.[7]

Fold
. Observatio ChangelPer
Parameter Genotype Condition Reference
n centage
Difference
GALP KO
] mice gained
Body Weight WT vs. GALP 6 weeks ~25-30% less
: . . 2-3 grams . : [6]
Gain KO High-Fat Diet weight gain
less than WT
mice.
GALP KO
mice Statistically
WT vs. GALP  Refeeding consumed significant
Food Intake ) [7]
KO (male) after fast less food reduction (P
than WT <0.01)
controls.
Equal
amounts of
WT vs. GALP ) ) food No significant
Food Intake High-Fat Diet ] [6]
KO consumed by  difference

both

genotypes.

Reproductive Phenotype

Intracerebroventricular administration of alarin in male mice has been shown to increase

luteinizing hormone (LH) levels, an effect dependent on gonadotropin-releasing hormone

(GnRH) signaling.[8] Studies in female mice also show that GALP stimulates LH release via
GnRH.[8] While direct reproductive data from GALP KO mice is limited in the initial studies, the
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role of alarin and GALP in regulating reproductive hormones suggests that a knockout model
would be a valuable tool for investigating reproductive physiology.

Parameter Treatment Observation Reference
Luteinizing Hormone Alarin injection (i.c.v.) Significant increase in 8]

(LH) Levels in male mice LH levels.

Luteinizing Hormone GALP infusion (i.c.v.) Stimulation of LH 5]

(LH) Levels in female mice release.

Signaling Pathways Involving Alarin

Alarin has been shown to activate several key signaling pathways, which are critical to its
physiological effects. Understanding these pathways is essential for interpreting the phenotype
of an Alarin knockout mouse.

TrkB-mTOR Signaling Pathway

In the context of depression-like behaviors, alarin has been demonstrated to exert its effects
through the Tropomyosin receptor kinase B (TrkB) signaling pathway. Alarin is suggested to
interact with the TrkB receptor, leading to the activation of downstream ERK and AKT signaling

-

activates

pathways.

activates

MMD TrkB Receptor

Antidepressant-like Effects

activates

Click to download full resolution via product page

Alarin activates the TrkB-mTOR signaling pathway.

PI3K/Akt Sighaling Pathway in Glucose Metabolism
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Alarin plays a role in glucose homeostasis by stimulating glucose uptake in muscle tissues
through the activation of the Akt signaling pathway.[2] This pathway is crucial for insulin-

mediated glucose transport.

activates Akt ) Increased Glucose
m—> PI3K [—»] (phosphorylated) GLUT4 Translocation Uptake in Muscle

Click to download full resolution via product page

Alarin's role in the PI3K/Akt pathway for glucose uptake.

Experimental Protocols
. Generation of Alarin/lGALP Knockout Mice

Two primary methods for generating knockout mice are CRISPR/Cas9-mediated gene editing
and homologous recombination in embryonic stem (ES) cells.

This protocol outlines the generation of a constitutive knockout of the GALP gene, which will

also ablate the production of Alarin.

Workflow:
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1. sgRNA Design
(Targeting GALP Exon 2)

'

2. sgRNA Synthesis
& Cas9 mRNA/Protein Preparation

'

3. Pronuclear Microinjection
into Mouse Zygotes

'

4. Embryo Transfer
into Pseudopregnant Females

'

5. Genotyping of Founder Mice

'

6. Breeding to Establish
Knockout Line

Click to download full resolution via product page

CRISPR/Cas9 workflow for generating Alarin/GALP KO mice.

Detailed Methodology:
» sgRNA Design:

o Target Selection: To ensure a complete knockout of both GALP and Alarin, target a critical

early exon. Exon 2 of the mouse GALP gene contains the translation start site and is an
ideal target.[6]

o Design Tools: Use online tools such as CRISPOR or the Broad Institute's GPP Web Portal
to design single guide RNAs (sgRNAs) with high on-target scores and low off-target
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potential.

o Validation: It is recommended to validate the cleavage efficiency of the selected sgRNAs
in vitro or in a cell line before proceeding to microinjection.[9]

Preparation of sgRNA and Cas9:

o Synthesize the designed sgRNAs using in vitro transcription kits.

o Prepare either Cas9 mRNA by in vitro transcription or use commercially available purified
Cas9 protein. The use of Cas9 protein as a ribonucleoprotein (RNP) complex with the
sgRNA is often preferred for higher efficiency and reduced off-target effects.

Pronuclear Microinjection:

o Harvest fertilized zygotes from superovulated female mice (e.g., C57BL/6J strain).

o Microinject the sgRNA and Cas9 mRNA/protein into the pronucleus of the zygotes.[9]

Embryo Transfer:

o Surgically transfer the microinjected embryos into the oviducts of pseudopregnant
recipient female mice.

Genotyping of Founder (FO) Mice:

o After birth, obtain tail biopsies from the pups for genomic DNA extraction.

o Use PCR with primers flanking the target site, followed by Sanger sequencing or
restriction fragment length polymorphism (RFLP) analysis, to identify founders carrying
insertions or deletions (indels) that result in a frameshift mutation.

Establishment of the Knockout Line:

o Breed founder mice with wild-type mice to generate F1 heterozygotes.

o Sequence the mutated allele in the F1 generation to confirm the specific mutation and
ensure germline transmission.
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o Intercross heterozygous F1 mice to obtain homozygous knockout (KO), heterozygous
(Het), and wild-type (WT) littermates for phenotypic analysis.

This method allows for precise gene targeting and is considered the gold standard for creating
complex genetic modifications.

Workflow:

1. Construct Targeting Vector
(Replace Exon 2 with Selection Cassette)

'

2. Electroporate Targeting
Vector into ES Cells

'

3. Select and Screen for
Homologous Recombinants (PCR & Southern Blot)

'

4. Inject Targeted ES Cells
into Blastocysts

‘

5. Transfer Blastocysts
into Foster Mothers

'

6. Identify Chimeric Offspring

'

7. Breed Chimeras for
Germline Transmission
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Homologous recombination workflow for generating Alarin/GALP KO mice.

Detailed Methodology:
e Targeting Vector Construction:

o Design a targeting vector to replace exon 2 of the GALP gene with a positive selection
cassette (e.g., a neomycin resistance gene, neo).[6][10]

o The vector should contain 5' and 3' homology arms (several kilobases in length) that are
homologous to the genomic regions flanking exon 2.

o A negative selection marker (e.g., diphtheria toxin A, DTA, or thymidine kinase, tk) can be
included outside the homology arms to select against random integration.[11]

e ES Cell Culture and Transfection:

o Culture mouse ES cells (e.g., from a 129S6/SvEvTac background) on a feeder layer of
mouse embryonic fibroblasts (MEFs) to maintain pluripotency.

o Linearize the targeting vector and introduce it into the ES cells via electroporation.[12]
e Selection and Screening of Targeted ES Cell Clones:

o Select for ES cells that have incorporated the vector by adding the appropriate antibiotic
(e.g., G418 for the neo cassette) to the culture medium.

o Screen resistant clones by PCR and Southern blotting to identify those that have
undergone successful homologous recombination.[13]

e Generation of Chimeric Mice:

o Inject the correctly targeted ES cells into the blastocoel of 3.5-day-old blastocysts from a
different mouse strain (e.g., C57BL/6J, which has a different coat color for easy
identification of chimerism).[10]

o Surgically transfer the injected blastocysts into the uteri of pseudopregnant foster mothers.
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e Breeding for Germline Transmission:

o

The resulting chimeric offspring (identified by their mixed coat color) are bred with wild-
type mice of the blastocyst donor strain (e.g., C57BL/6J).

o

Offspring with a coat color derived from the ES cells carry the targeted allele, indicating
germline transmission.

(¢]

Genotype these offspring to confirm the presence of the knockout allele.

[¢]

Intercross heterozygous mice to generate homozygous knockout animals.

Il. Phenotypic Analysis of Alarin/lGALP Knockout Mice

A comprehensive phenotypic analysis should be performed to characterize the effects of Alarin
deficiency.

e Body Weight and Composition:

o Monitor body weight weekly from weaning to adulthood under both standard chow and
high-fat diet conditions.

o Analyze body composition (fat mass and lean mass) using techniques like EchoMRI or
DEXA scan.

e Food and Water Intake:
o Measure daily food and water consumption using metabolic cages.
e Glucose Homeostasis:
o Glucose Tolerance Test (GTT):
» Fast mice for 4-6 hours.[14]

» Administer a glucose bolus (1-2 g/kg body weight) either orally (OGTT) or via
intraperitoneal injection (IPGTT).[14][15]
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» Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes
post-injection using a glucometer.[4]

o Insulin Tolerance Test (ITT):
» Administer insulin (0.75-1.0 U/kg body weight) via intraperitoneal injection.
= Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
e Hormone Level Measurement:
o Collect blood samples to measure serum levels of reproductive hormones.

o Luteinizing Hormone (LH): Use a sensitive enzyme-linked immunosorbent assay (ELISA)
for measurement in small volumes of mouse serum or whole blood.[16][17]

o Measure other relevant hormones such as follicle-stimulating hormone (FSH),
testosterone, and estradiol.

Fertility Assessment:
o Set up breeding pairs of homozygous knockout, heterozygous, and wild-type mice.

o Monitor time to first litter, litter size, and pup survival rate.

General Health and Neurological Screen:

o Perform a battery of simple tests to assess general health, reflexes (e.qg., righting,
corneal), and basic sensory and motor functions.

Anxiety-like Behavior:

o Utilize tests such as the elevated plus maze and the open field test to assess anxiety
levels and exploratory behavior.

Depression-like Behavior:

o Employ the forced swim test and the tail suspension test to evaluate behavioral despair.
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Conclusion

The generation and thorough characterization of Alarin knockout mouse models are
indispensable for a deeper understanding of this peptide's role in health and disease. The
protocols and application notes provided herein offer a comprehensive guide for researchers to
create these valuable models and investigate the multifaceted functions of Alarin. The resulting
insights may pave the way for novel therapeutic strategies targeting metabolic and reproductive
disorders.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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